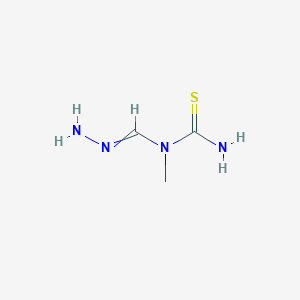

N-Carbamothioyl-N-methylmethanehydrazonamide

Description

N-Carbamothioyl-N-methylmethanehydrazonamide is an organic compound with a unique structure that includes both carbamothioyl and hydrazonamide functional groups

Properties

CAS No. |

577746-69-1 |

|---|---|

Molecular Formula |

C3H8N4S |

Molecular Weight |

132.19 g/mol |

IUPAC Name |

1-methanehydrazonoyl-1-methylthiourea |

InChI |

InChI=1S/C3H8N4S/c1-7(2-6-5)3(4)8/h2H,5H2,1H3,(H2,4,8) |

InChI Key |

QMZXSSRZDNRNDM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C=NN)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Carbamothioyl-N-methylmethanehydrazonamide can be synthesized through the reaction of N-methylmethanehydrazonamide with carbamothioyl chloride under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

N-Carbamothioyl-N-methylmethanehydrazonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

N-Carbamothioyl-N-methylmethanehydrazonamide has been investigated for its pharmacological properties. Research indicates that compounds with similar structures exhibit significant biological activity, including antimicrobial and anticancer effects.

- Antimicrobial Activity : Studies have shown that derivatives of hydrazones, including those related to this compound, possess antimicrobial properties. These compounds inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

- Anticancer Properties : Some hydrazone derivatives have demonstrated cytotoxicity against cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells, which could be a pathway explored for this compound .

Agricultural Applications

The compound may also find utility in agriculture, particularly as a pesticide or herbicide. The structural characteristics of this compound suggest it could interact effectively with biological systems in pests or weeds.

- Pesticidal Activity : Research into similar compounds has indicated potential as effective pesticides. Such compounds can disrupt biological processes in pests, leading to their mortality or reduced reproduction rates .

- Herbicidal Properties : Compounds with thiourea functionalities have been studied for their herbicidal effects. This compound may exhibit similar properties, providing an avenue for developing environmentally friendly herbicides .

Environmental Applications

This compound could also play a role in environmental remediation.

- Wastewater Treatment : The compound's structure may lend itself to applications in treating industrial wastewater. Its ability to bind with heavy metals or organic pollutants could facilitate their removal from contaminated water sources .

- Biodegradation Studies : Investigating the biodegradability of such compounds is crucial in assessing their environmental impact. Case studies focusing on the degradation pathways of similar hydrazones can provide insights into how this compound behaves in ecological systems .

Table 1: Summary of Case Studies Related to this compound

Mechanism of Action

The mechanism of action of N-Carbamothioyl-N-methylmethanehydrazonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can disrupt various physiological processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

N-((4-Sulfamoylphenyl)carbamothioyl) amides: These compounds also inhibit carbonic anhydrases and have similar applications in medicine and biology.

N-(Bis(dimethyl amino)methylene)carbamothioyl)benzamide: Used in the preparation of ion-selective sensors.

N-((2-Hydroxyethyl) carbamothioyl) acrylamide: Utilized as a corrosion inhibitor.

Uniqueness

N-Carbamothioyl-N-methylmethanehydrazonamide is unique due to its dual functional groups, which provide versatility in its chemical reactivity and applications. Its ability to inhibit carbonic anhydrases with high specificity makes it a valuable compound in medicinal chemistry .

Biological Activity

N-Carbamothioyl-N-methylmethanehydrazonamide is a compound that has garnered interest in the field of medicinal chemistry and pharmacology, primarily due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a carbamothioyl group and a hydrazonamide moiety. Its molecular formula can be described as follows:

- Molecular Formula : C₇H₁₃N₃OS

- Molecular Weight : 173.27 g/mol

The structural features of this compound contribute to its biological activities, particularly as an inhibitor of various biological pathways.

Research indicates that this compound exhibits significant biological activity through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its potential therapeutic effects.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cellular environments.

- Endocrine Disruption : Similar compounds in the carbamate class have been identified as endocrine disruptors, suggesting that this compound may also influence hormonal pathways.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.